6,7-dichloro[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Properties
Research in the field of synthetic chemistry has explored the synthesis of novel compounds featuring the core structures related to 6,7-dichloro[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one. Studies have reported on methods to synthesize derivatives with potential antibacterial, antifungal, and antitumor properties. For instance, a series of benzothiazole pyrimidine derivatives demonstrated significant in vitro antibacterial and antifungal activities, highlighting the utility of these structures in developing new antimicrobial agents (Maddila et al., 2016). Similarly, the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as electrophilic building blocks has been explored, showcasing the versatility of these core structures in synthesizing complex heterocyclic compounds (Janardhan et al., 2014).
Antitumor and Anticancer Activities
Compounds containing the benzimidazole and thiazolo moieties have been evaluated for their antitumor effects. Notably, a series of anticancer compounds featuring thiazolo[3,2‐a]pyrimidine derivatives with a benzimidazole moiety exhibited marked antitumor activity against various human cancer cell lines, indicating their potential in cancer therapy (El‐All et al., 2015). This research underscores the relevance of these structural motifs in the development of new therapeutic agents.
Antimicrobial Properties
The synthesis of novel compounds with structures related to this compound has led to the discovery of entities with promising antimicrobial properties. For example, research has demonstrated the efficacy of novel benzimidazole, benzoxazole, and benzothiazole derivatives against a range of bacterial and fungal pathogens, suggesting their potential application in addressing antimicrobial resistance (Padalkar et al., 2014).
Properties
IUPAC Name |
6,7-dichloro-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N2OS/c10-4-1-6-7(2-5(4)11)13-8(14)3-15-9(13)12-6/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTZPKZWBVIZMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N2C3=CC(=C(C=C3N=C2S1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.